2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride
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Overview
Description
2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride: is a heterocyclic organic compound that contains a thiazole ring. . The presence of both an amino group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of 1,2,4-triazoles and 2-aminothiazoles, have been reported to exhibit significant activity against various targets, including the influenza a virus .
Mode of Action
It can be inferred from related compounds that it may interact directly with its targets, leading to inhibition or modulation of their activity .
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways, leading to their therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Result of Action
Related compounds have been reported to exhibit significant therapeutic effects, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aminoethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further functionalized .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The final step typically involves the conversion of the free base to its hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar antimicrobial properties.
Thiazole-4-carboxylic acid: Shares the thiazole ring and carboxylic acid group but lacks the aminoethyl group.
2-(1-Aminoethyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness: 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride is unique due to the presence of both an aminoethyl group and a carboxylic acid group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity .
Properties
IUPAC Name |
2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-3(7)5-8-2-4(11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVSVYYNMIJKBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881288-75-0 |
Source
|
Record name | 2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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